5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with the molecular formula C7H6O5 . It has a molecular weight of 170.12 and is typically found in the form of a powder .
Molecular Structure Analysis
The InChI code for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is 1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure. The compound has a monoisotopic mass of 170.021530 Da .Physical And Chemical Properties Analysis
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a powder at room temperature . It has a melting point range of 277-280 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyran Derivatives : The compound is involved in the synthesis of various pyran derivatives, demonstrating its utility in organic chemistry. For instance, the synthesis of 5,6-dihydro-6-[aryl]-4-{2-[aryl]-éthényl}-2-oxo-2H-pyran-3-carboxylique illustrates the compound's role in producing structurally diverse pyrans (Valla, Giraud, & Ginderow, 1994).
Pharmaceutical Applications
- Antiallergic Activity : Pyran derivatives, synthesized from compounds like 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, have shown promising results in antiallergic activities. They exhibited significant efficacy in the reaginic PCA test in rats, suggesting potential therapeutic applications in allergy treatments (Nohara et al., 1985).
Chemotherapeutic Synergy
- Synergistic Effects in Chemotherapy : This compound, when conjugated with isoxazole and isothiazole moieties, showed a synergistic effect with Temobel, a first-line antitumor drug used in brain tumor chemotherapy. This indicates its potential as a complementary agent in cancer treatment (Kletskov et al., 2018).
Chemical Synthesis and Conformational Analysis
- Synthesis of Complex Pyrans : The compound is instrumental in synthesizing more complex pyrans, such as 3-hydroxy-4H-pyran-4-one derivatives, showcasing its versatility in organic synthesis (Takao, Endo, & Horie, 1992).
- Conformational Analysis of Homooligomers : Pyranoid ε-sugar amino acids derived from compounds like 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid were used for conformational studies in cyclic homooligomers. This contributes to understanding the structural dynamics of cyclic compounds in medicinal chemistry (Feher‐Voelger et al., 2014).
Corrosion Inhibition Studies
- Corrosion Inhibition : Pyran derivatives, synthesized from 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This indicates their potential application in materials science and engineering (Saranya et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-methoxy-4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYVBCIIMRLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475397 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
1199-60-6 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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